molecular formula C16H22N2O6S B11970738 Dextro-(-)-benzylpenicilloic acid hydrate CAS No. 195141-09-4

Dextro-(-)-benzylpenicilloic acid hydrate

Cat. No.: B11970738
CAS No.: 195141-09-4
M. Wt: 370.4 g/mol
InChI Key: NJHATQWKXNVOPY-UHFFFAOYSA-N
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Description

Dextro-(-)-benzylpenicilloic acid hydrate is a chemical compound that belongs to the class of penicilloic acids These compounds are derivatives of penicillin and are known for their antibiotic properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dextro-(-)-benzylpenicilloic acid hydrate typically involves the hydrolysis of benzylpenicillin (penicillin G) under acidic or basic conditions. The reaction proceeds as follows:

    Hydrolysis of Benzylpenicillin: Benzylpenicillin is treated with an acid or base to break the β-lactam ring, resulting in the formation of benzylpenicilloic acid.

    Hydration: The benzylpenicilloic acid is then hydrated to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Fermentation: Production of benzylpenicillin through fermentation using Penicillium chrysogenum.

    Extraction and Purification: Extraction of benzylpenicillin from the fermentation broth and purification.

    Chemical Conversion: Hydrolysis of benzylpenicillin to benzylpenicilloic acid, followed by hydration to obtain the hydrate form.

Chemical Reactions Analysis

Types of Reactions

Dextro-(-)-benzylpenicilloic acid hydrate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

Scientific Research Applications

Dextro-(-)-benzylpenicilloic acid hydrate has numerous applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of other penicillin derivatives.

    Biology: Studied for its antibiotic properties and potential use in combating bacterial infections.

    Medicine: Investigated for its potential therapeutic applications, particularly in antibiotic therapy.

    Industry: Used in the production of various chemical intermediates and as a research tool in the development of new antibiotics.

Mechanism of Action

The mechanism of action of dextro-(-)-benzylpenicilloic acid hydrate involves the inhibition of bacterial cell wall synthesis. The compound targets the penicillin-binding proteins (PBPs) in bacteria, which are essential for the cross-linking of peptidoglycan chains in the bacterial cell wall. By inhibiting these proteins, the compound disrupts cell wall synthesis, leading to bacterial cell death.

Comparison with Similar Compounds

Similar Compounds

    Benzylpenicillin (Penicillin G): The parent compound from which dextro-(-)-benzylpenicilloic acid hydrate is derived.

    Ampicillin: Another penicillin derivative with a broader spectrum of activity.

    Amoxicillin: A penicillin derivative with improved oral bioavailability.

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of a hydrate form

Biological Activity

Dextro-(-)-benzylpenicilloic acid hydrate is a compound derived from the hydrolysis of penicillin, specifically benzylpenicillin. Its biological activity is primarily associated with its role in the degradation of β-lactam antibiotics and its potential implications in antibiotic resistance mechanisms. This article synthesizes findings from various studies to outline the compound's biological activities, mechanisms, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C16H22N2O6SC_{16}H_{22}N_{2}O_{6}S and features a β-lactam ring structure characteristic of penicillin derivatives. The compound is notable for its hydrolytic stability and its ability to serve as a substrate for specific microbial enzymes involved in antibiotic degradation.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Antibiotic Resistance : The compound plays a significant role in microbial resistance to β-lactam antibiotics. It is produced by bacterial strains that express β-lactamases, enzymes that hydrolyze the β-lactam ring of penicillin, rendering it inactive.
  • Microbial Metabolism : Studies have shown that certain soil bacteria can utilize benzylpenicilloic acid as a carbon source, indicating its role in microbial catabolism of penicillin derivatives. For instance, strains like Pseudomonas exhibit up-regulation of genes involved in the metabolism of benzylpenicilloic acid when exposed to penicillin .
  • Enzymatic Hydrolysis : Research indicates that enzymes such as amidases and β-lactamases preferentially hydrolyze benzylpenicilloic acid, leading to the formation of phenylacetic acid, which is further metabolized by bacteria . This enzymatic activity underscores the compound's importance in biogeochemical cycles and antibiotic degradation.

The primary mechanism through which this compound exerts its biological effects involves its interaction with microbial enzymes:

  • Hydrolysis by β-Lactamases : The hydrolysis process begins with the action of β-lactamases that cleave the β-lactam ring, producing benzylpenicilloic acid.
  • Utilization by Microbes : Bacteria such as Pseudomonas utilize benzylpenicilloic acid through specific transporters and metabolic pathways, which include:
    • Up-regulation of amidases (e.g., Put1) that further degrade the compound.
    • Activation of phenylacetic acid catabolic pathways .

Case Studies

A review of literature highlights various studies focusing on the biological activity of this compound:

  • Soil Microbiome Studies : Research conducted on soil microbiomes revealed that certain bacterial strains can degrade β-lactam antibiotics effectively. These studies emphasize the ecological role of this compound in soil environments where antibiotic contamination occurs .
  • Antibiotic Resistance Mechanisms : Investigations into antibiotic resistance mechanisms have demonstrated how continuous exposure to penicillin leads to increased production of enzymes capable of degrading benzylpenicilloic acid, thus contributing to resistance profiles observed in clinical pathogens .

Table 1: Enzymatic Activity on this compound

Enzyme TypeOrganismActivity LevelReference
β-LactamasePseudomonasHigh
Amidase (Put1)Soil MicrobesModerate
Phenylacetate UtilizationPseudomonasHigh

Table 2: Antibiotic Resistance Profiles

AntibioticResistance MechanismReference
PenicillinHydrolysis by β-lactamases
CephalosporinsUp-regulation of degradation genes

Properties

CAS No.

195141-09-4

Molecular Formula

C16H22N2O6S

Molecular Weight

370.4 g/mol

IUPAC Name

2-[carboxy-[(2-phenylacetyl)amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid;hydrate

InChI

InChI=1S/C16H20N2O5S.H2O/c1-16(2)12(15(22)23)18-13(24-16)11(14(20)21)17-10(19)8-9-6-4-3-5-7-9;/h3-7,11-13,18H,8H2,1-2H3,(H,17,19)(H,20,21)(H,22,23);1H2

InChI Key

NJHATQWKXNVOPY-UHFFFAOYSA-N

Canonical SMILES

CC1(C(NC(S1)C(C(=O)O)NC(=O)CC2=CC=CC=C2)C(=O)O)C.O

Origin of Product

United States

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